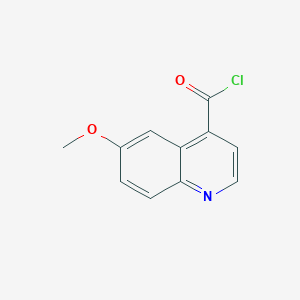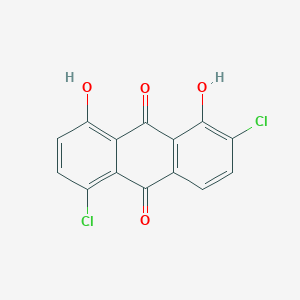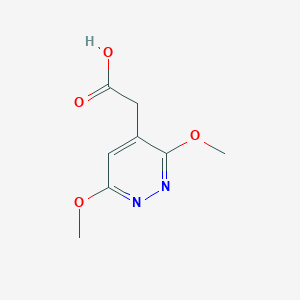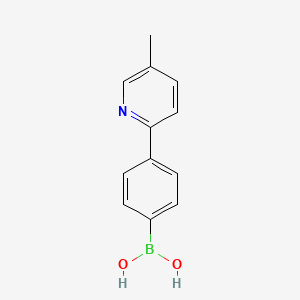
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 6-methylpyridin-3-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Methylpyridin-3-yl)phenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 4-(6-methylpyridin-3-yl)phenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives, such as esters or amides.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, ethanol
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
科学的研究の応用
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to develop inhibitors for various enzymes and receptors. In materials science, it is employed in the synthesis of polymers and electronic materials.
作用機序
The primary mechanism of action for (4-(6-Methylpyridin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
類似化合物との比較
Phenylboronic Acid: Lacks the pyridinyl group, making it less versatile in certain reactions.
4-(4-Pyridinyl)phenylboronic Acid: Similar structure but with a different substitution pattern on the pyridine ring.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylpyridinyl group, leading to different reactivity and applications.
Uniqueness: (4-(6-Methylpyridin-3-yl)phenyl)boronic acid is unique due to the presence of the 6-methylpyridin-3-yl group, which can participate in additional interactions and provide different electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
特性
分子式 |
C12H12BNO2 |
|---|---|
分子量 |
213.04 g/mol |
IUPAC名 |
[4-(5-methylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8,15-16H,1H3 |
InChIキー |
ZBMODUWVGNKGCU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=NC=C(C=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




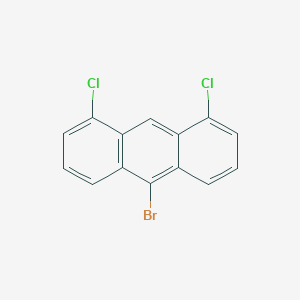


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)


![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)

